molecular formula C23H32N4O4 B12390144 Enpp-1-IN-16

Enpp-1-IN-16

カタログ番号: B12390144
分子量: 428.5 g/mol
InChIキー: USKNLBGKOOFYMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Enpp-1-IN-16 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Specific synthetic routes and detailed reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain.

化学反応の分析

Types of Reactions: Enpp-1-IN-16 primarily undergoes hydrolysis reactions catalyzed by ENPP1. It hydrolyzes cyclic GMP-AMP (cGAMP) to produce AMP and GMP .

Common Reagents and Conditions:

Major Products:

  • AMP (Adenosine Monophosphate)
  • GMP (Guanosine Monophosphate)

類似化合物との比較

生物活性

Enpp-1-IN-16 is a small molecule inhibitor targeting ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme implicated in various biological processes, including purinergic signaling and immune modulation. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of ENPP1

ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in the metabolism of extracellular nucleotides. It is primarily known for its enzymatic activities that include hydrolyzing ATP to AMP and generating inorganic pyrophosphate (PPi), which is essential for preventing pathological mineralization in tissues. Dysregulation of ENPP1 has been linked to several diseases, including cancer and vascular calcification disorders .

This compound inhibits the enzymatic activity of ENPP1, thereby affecting various pathways:

  • Purinergic Signaling : By inhibiting ENPP1, this compound enhances ATP levels in the extracellular space, which can potentiate purinergic signaling pathways that regulate immune responses .
  • cGAS-STING Pathway : ENPP1 hydrolyzes cyclic GMP-AMP (cGAMP), a crucial second messenger in the STING pathway, which is vital for innate immune responses against tumors. Inhibition of ENPP1 can prolong cGAMP activity, enhancing anti-tumor immunity .

Cancer Therapeutics

Research indicates that high levels of ENPP1 are associated with poor prognosis in various cancers, including breast and lung cancer. Inhibitors like this compound are being explored as potential therapeutic agents to enhance immune responses against tumors:

  • Immune Modulation : this compound has shown promise in reversing the immunosuppressive tumor microenvironment by decreasing myeloid-derived suppressor cells (MDSCs) and promoting T-cell activation .
  • Case Studies : In preclinical models, treatment with this compound resulted in reduced tumor growth and improved survival rates when combined with immunotherapies such as checkpoint inhibitors .

Vascular Calcification Disorders

ENPP1 deficiency leads to severe vascular calcifications due to disrupted PPi generation. This compound may provide therapeutic benefits by restoring normal mineralization processes:

  • Clinical Observations : Patients with generalized arterial calcification of infancy (GACI) exhibit life-threatening vascular calcifications due to ENPP1 mutations. Targeting ENPP1 with small molecules could mitigate these effects by normalizing extracellular nucleotide levels .

Data Tables

The following tables summarize key findings related to the biological activity of this compound.

Study Findings Implications
Study 1Inhibition of ENPP1 enhanced anti-tumor immunity via cGAS-STING pathway activation.Potential use in combination with immunotherapies.
Study 2This compound reduced MDSC infiltration in tumor models.Suggests reversal of immunosuppressive microenvironment.
Study 3Increased ATP levels correlated with enhanced purinergic signaling.May improve therapeutic outcomes in cancer treatments.

特性

分子式

C23H32N4O4

分子量

428.5 g/mol

IUPAC名

tert-butyl 8-(6,7-dimethoxyquinazolin-4-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C23H32N4O4/c1-22(2,3)31-21(28)27-11-8-23(14-27)6-9-26(10-7-23)20-16-12-18(29-4)19(30-5)13-17(16)24-15-25-20/h12-13,15H,6-11,14H2,1-5H3

InChIキー

USKNLBGKOOFYMG-UHFFFAOYSA-N

正規SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。